

# 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole molecular weight

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## Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole

Cat. No.: B165762

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An In-depth Technical Guide on **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**

This technical guide provides a detailed overview of the chemical compound **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**, targeting researchers, scientists, and professionals in drug development.

## Chemical Properties and Identifiers

**2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole** is a white solid compound.<sup>[1]</sup> It is characterized by a benzothiazole core structure substituted with a chloro group at the 2-position and a trifluoromethoxy group at the 6-position.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**.

Property	Value	Source
Molecular Weight	253.63 g/mol	[1]
Exact Mass	252.95800 u	[1]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> ClF <sub>3</sub> NOS	[2]
Density (Predicted)	1.599±0.06 g/cm <sup>3</sup>	[1]
Boiling Point (Predicted)	250.8±35.0 °C	[1]
Flash Point	105.472°C	[1]
Refractive Index	1.578	[1]
XLogP3	4.9	[1]

## Experimental Protocols

### Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole

A common synthetic route involves the treatment of the corresponding 2-hydroxy precursor with thionyl chloride (SOCl<sub>2</sub>).[\[1\]](#)

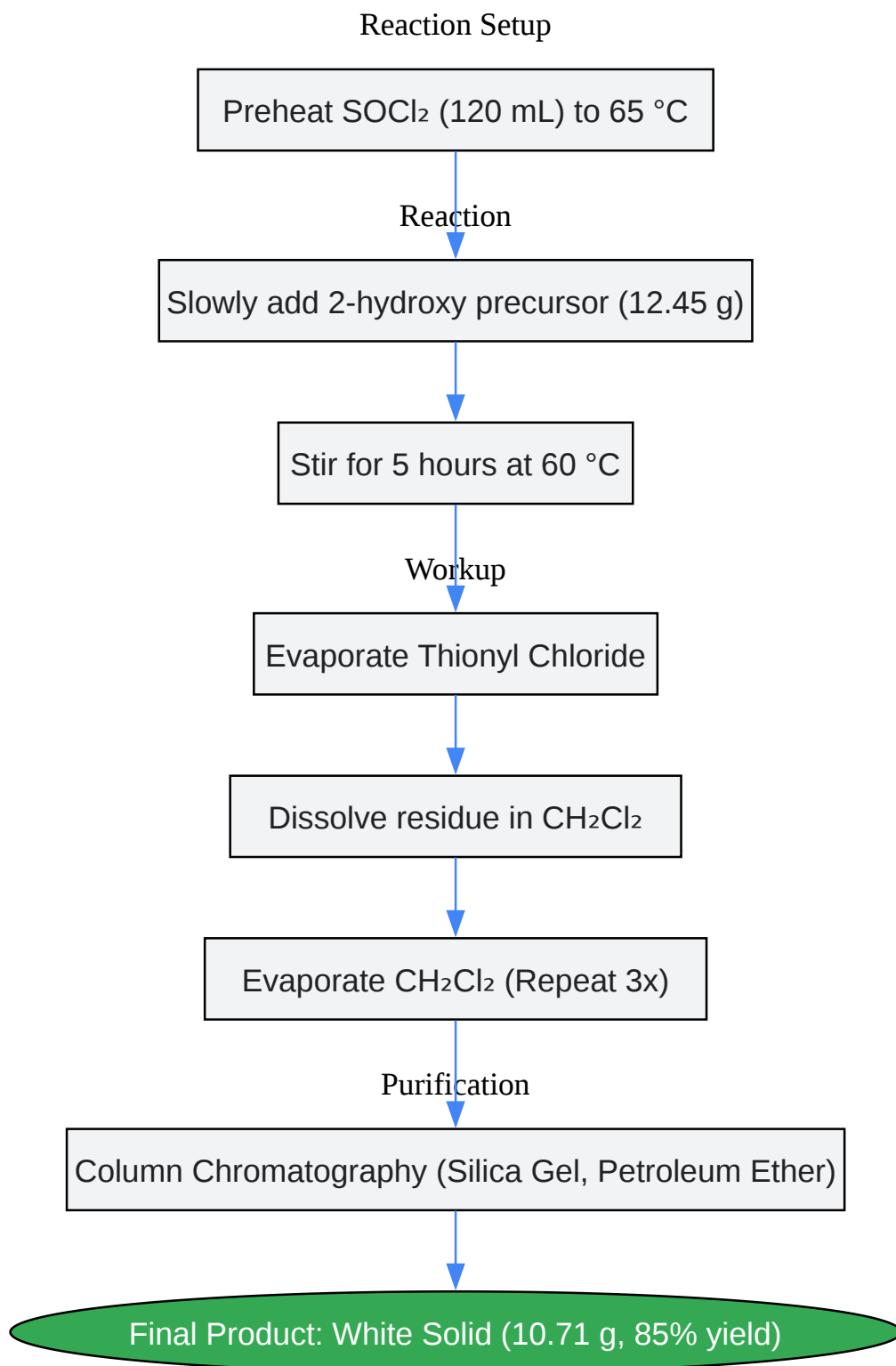
Methodology:

- A solution of thionyl chloride (120 mL) is preheated to 65 °C.
- Compound 2 (the 2-hydroxy precursor, 12.45 g, 0.05 mol) is added slowly in portions to the heated thionyl chloride.
- The resulting solution is stirred for 5 hours at 60 °C.
- Post-reaction, the thionyl chloride is evaporated.
- The residue is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and the solvent is evaporated again. This dissolution and evaporation step is repeated at least three times to ensure complete removal of residual thionyl chloride.

- The crude product is purified by column chromatography on silica gel, eluting with petroleum ether (60–90 °C).
- This process yields the final product, **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**, as a white solid (10.71 g, 85% yield).<sup>[1]</sup>

## Visualized Experimental Workflow

The synthesis protocol can be visualized as a sequential workflow.



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Synthesis workflow for **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**.

## Analytical Data

The synthesized product can be characterized using various analytical techniques.

- Mass Spectrometry (ESI-MS):  $m/z$  251.91  $[M-H]^-$ .[\[1\]](#)
- Elemental Analysis: Calculated for  $C_8H_3ClF_3NOS$ : C, 37.88%; H, 1.19%; N, 5.52%. Found: C, 37.95%; H, 1.13%; N, 5.59%.[\[1\]](#)

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## References

- 1. echemi.com [echemi.com]
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